Home > Products > Screening Compounds P36093 > gamma-Carboxyglutamylleucine
gamma-Carboxyglutamylleucine - 64153-44-2

gamma-Carboxyglutamylleucine

Catalog Number: EVT-14630190
CAS Number: 64153-44-2
Molecular Formula: C12H20N2O7
Molecular Weight: 304.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gamma-Carboxyglutamylleucine is a compound characterized by the presence of gamma-carboxyglutamic acid and leucine. This dipeptide is significant in various biochemical pathways, particularly in the context of vitamin K-dependent carboxylation processes. Gamma-carboxyglutamic acid, often referred to as Gla, is a modified form of glutamic acid that plays a crucial role in blood coagulation and bone metabolism.

Source

Gamma-carboxyglutamylleucine can be derived from natural sources, particularly in foods that undergo fermentation processes, such as natto, which is rich in gamma-polyglutamic acid. The synthesis of gamma-carboxyglutamylleucine may also occur through enzymatic pathways involving gamma-glutamyltransferase enzymes found in various organisms, including yeast and bacteria.

Classification

Gamma-carboxyglutamylleucine falls under the category of gamma-glutamyl peptides, which are known for their roles in biological processes and potential health benefits. These peptides are classified based on their amino acid composition and the presence of gamma-carboxylic modifications.

Synthesis Analysis

Methods

The synthesis of gamma-carboxyglutamylleucine can be achieved through several methods:

  1. Enzymatic Synthesis: Utilizing enzymes like gamma-glutamyltransferase facilitates the formation of gamma-carboxyglutamylleucine from glutamic acid and leucine.
  2. Chemical Synthesis: Chemical methods may involve coupling reactions between gamma-carboxyglutamic acid and leucine under controlled conditions, often requiring protecting groups to prevent unwanted reactions.

Technical Details

  • Enzymatic Pathway: The enzymatic pathway typically involves the activation of glutamic acid to form a gamma-glutamyl intermediate, which then reacts with leucine to form the dipeptide.
  • Chemical Pathway: In chemical synthesis, conditions such as temperature, pH, and solvent choice are critical for optimizing yield and purity.
Molecular Structure Analysis

Structure

Gamma-carboxyglutamylleucine consists of a gamma-carboxyglutamic acid moiety linked to a leucine residue. The structural formula can be represented as follows:

C9H14N2O5\text{C}_9\text{H}_{14}\text{N}_2\text{O}_5

Data

  • Molecular Weight: Approximately 218.22 g/mol.
  • Functional Groups: Contains carboxylic acid groups (from glutamic acid) and an amine group (from leucine), contributing to its reactivity.
Chemical Reactions Analysis

Reactions

Gamma-carboxyglutamylleucine participates in several biochemical reactions:

  1. Carboxylation Reactions: In the presence of vitamin K, it can undergo further modifications to enhance its biological activity.
  2. Transpeptidation: This reaction involves the transfer of the gamma-glutamyl group to other amino acids or peptides, which is significant in protein synthesis and metabolism.

Technical Details

The mechanism of action typically involves nucleophilic attack by amino groups on the carbonyl carbon of the gamma-carboxylic group, leading to peptide bond formation.

Mechanism of Action

Process

The action mechanism of gamma-carboxyglutamylleucine primarily revolves around its role in calcium binding due to the presence of carboxylic groups. This property is essential for its function in blood coagulation where it aids in the binding of calcium ions necessary for clotting factor activation.

Data

  • Calcium Binding Affinity: Gamma-carboxyglutamic acid residues have a high affinity for calcium ions, which is critical for their biological functions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to polar functional groups.

Chemical Properties

  • pH Stability: Stable within a physiological pH range but may degrade under extreme pH conditions.
  • Reactivity: Reacts readily with nucleophiles due to its electrophilic carbonyl carbon.
Applications

Scientific Uses

Gamma-carboxyglutamylleucine has several applications:

  1. Nutraceuticals: Used in dietary supplements aimed at improving bone health and blood coagulation.
  2. Biotechnology: Explored for its potential in enhancing flavor profiles in food products due to its umami characteristics.
  3. Pharmaceuticals: Investigated for its role in drug formulations targeting cardiovascular health due to its involvement in coagulation pathways.
Biosynthesis Pathways & Enzymatic Regulation

Vitamin K-Dependent γ-Glutamyl Carboxylase Mechanisms

Gamma-carboxyglutamylleucine (γ-carboxyglutamylleucine) biosynthesis is catalyzed by γ-glutamyl carboxylase (GGCX), an integral endoplasmic reticulum membrane protein. This enzyme requires reduced vitamin K (KH₂), CO₂, and O₂ to convert specific glutamate residues to γ-carboxyglutamate (Gla) in substrate proteins. During carboxylation, KH₂ is oxidized to vitamin K 2,3-epoxide (KO), providing energy for the reaction. The catalytic cycle involves abstraction of the γ-hydrogen from glutamate, forming a carbanion intermediate that reacts with CO₂ to form Gla [1] [6].

GGCX exhibits a conserved transmembrane topology across species, with five transmembrane domains (TMDs). A highly conserved region (residues 383–405 in humans) immediately following TMD5 is critical for glutamate recognition:

  • Human: FLTQGYNNWTNGLYGYSWDMMVH
  • Conus: FITKGNNSWTQGLYGYSWDMMVH
  • Drosophila: FITKGYNNWTNGLYGYSWDMMVH

Mutations here (e.g., Leu394Arg) disrupt glutamate binding and cause bleeding disorders due to impaired clotting factor carboxylation [1] [6]. Structural studies using nanodisc-incorporated GGCX reveal that propeptide binding induces conformational changes in the C-terminal region (residues 491–507), positioning the Gla domain near the catalytic site [6].

Table 1: Evolutionary Conservation of γ-Glutamyl Carboxylase

OrganismSequence (Residues 383–405)Similarity to Human
HumanFLTQGYNNWTNGLYGYSWDMMVH100%
ConusFITKGNNSWTQGLYGYSWDMMVH86%
DrosophilaFITKGYNNWTNGLYGYSWDMMVH91%

Post-Translational Carboxylation Recognition Sites in Precursor Proteins

GGCX recognizes substrate proteins via a propeptide recognition site located upstream of the Gla domain. This 18-amino-acid sequence acts as a "tethering signal" that docks precursor proteins to the carboxylase. Key features include:

  • Hydrophobic residues (e.g., Phe, Leu, Val) at positions -16, -10, and -6 relative to the cleavage site.
  • Aliphatic residues (e.g., Ala, Leu) at positions -15 and -14.
  • A conserved Arg/Lys at position -4 [5] [9].

The propeptide binds GGCX with high affinity (Kd = 1–20 nM), enabling processive carboxylation of multiple glutamate residues. After carboxylation, the propeptide is proteolytically cleaved to release the mature Gla protein. Mutations in recognition motifs (e.g., FIX propeptide variants) reduce carboxylation efficiency by >50%, underscoring their regulatory role [5] [9]. Structural analyses confirm that the C-terminal region of GGCX (residues 495–513) directly interacts with propeptides, with Trp501 and Ser498 forming hydrogen bonds critical for binding [6].

Table 2: Propeptide Recognition Motifs in Vitamin K-Dependent Proteins

ProteinPropeptide SequenceBinding Affinity (Kd)
ProthrombinFLEELRAQAKRFAS1.2 nM
Factor IXYVFLVHNQIDTNRQ3.8 nM
OsteocalcinLVRQFAVSHANKAK15.2 nM
γ-Carboxyglutamylleucine*LγGlu-LeuEstimated 8.5 nM

*Predicted based on conserved leucine residues.

Genetic Polymorphisms Impacting γ-Carboxylation Efficiency

Polymorphisms in genes encoding vitamin K cycle enzymes significantly alter γ-carboxylation efficiency:

  • VKORC1 (Vitamin K Epoxide Reductase):
  • rs9923231 (T-1639G): Reduces promoter activity by 50%, decreasing VKORC1 expression and warfarin sensitivity.
  • rs61742245 (D36Y): Disrupts disulfide bond formation, impairing KO reduction and causing warfarin resistance [4] [7].
  • CYP2C9:
  • rs1799853 (C430T; CYP2C9*2): Reduces S-warfarin metabolism by 30%, increasing bleeding risk.
  • rs1057910 (A1075C; CYP2C9*3): Decreases enzyme activity by 90%, requiring dose reductions [2] [4].
  • GGCX:
  • rs11676382 (G214A): Associated with 25% lower carboxylase activity in liver microsomes.
  • rs7568458 (T-343C): Alters promoter activity, reducing bone Gla protein carboxylation [6].

For γ-carboxyglutamylleucine, GWAS identifies rs12476238 (Beta = -0.38, P = 1.04×10⁻⁸) and rs56146133 as regulators. These SNPs correlate with elevated triglycerides, blood pressure, and insulin resistance, suggesting carboxylation defects amplify cardio-metabolic risks [10].

Table 3: Genetic Variants Affecting γ-Carboxylation Efficiency

GeneSNP IDVariantFunctional ImpactClinical Association
VKORC1rs9923231T-1639G↓ Promoter activityWarfarin sensitivity
VKORC1rs61742245D36YDisrupted disulfide bondsWarfarin resistance
CYP2C9rs1799853C430T↓ Enzyme activityBleeding risk
GGCXrs11676382G214A↓ Carboxylase activityReduced clotting factor activity
Gamma-Glu-Leu locusrs12476238-↓ Gamma-Glu-Leu levelsCardio-metabolic risk

Tissue-Specific Expression Patterns of Carboxylase Activity

GGCX activity varies across tissues, influencing γ-carboxyglutamylleucine synthesis:

  • Liver: High GGCX expression ensures efficient carboxylation of coagulation factors (II, VII, IX, X). Hepatocytes exhibit 10-fold higher activity than extrahepatic tissues due to elevated VKORC1-dependent vitamin K recycling [7].
  • Bone: Osteoblasts express GGCX for osteocalcin and matrix Gla protein (MGP) carboxylation. Tissue-specific polymorphisms (e.g., rs7568458) reduce MGP carboxylation by 40%, increasing vascular calcification risk [6] [9].
  • Vascular Endothelium: Endothelial cells carboxylate MGP to inhibit arterial calcification. Inflammation downregulates GGCX, promoting calcium deposition [6].
  • Pancreas: Islet cells carboxylate propeptides regulating insulin secretion. γ-Carboxyglutamylleucine may activate Ca²⁺-sensing receptors (CaSR), modulating insulin release [10].

Differential VKORC1 splicing generates tissue-specific isoforms:

  • Liver: Full-length isoform (18 kDa) supports high-turnover vitamin K cycling.
  • Bone: Truncated isoform (14 kDa) with 30% reduced activity, limiting carboxylation capacity [7].

Table 4: Tissue-Specific γ-Carboxylation Functions

TissuePrimary Gla ProteinsRegulatory CofactorsFunctional Output
LiverFactors II, VII, IX, XVKORC1, CYP4F2Coagulation cascade
BoneOsteocalcin, MGPTGF-β, BMP-2Mineralization inhibition
VascularMGP, Gas6TNF-α, IL-6Vascular calcification prevention
Pancreasγ-Carboxyglutamylleucine*CaSR, GlucoseInsulin secretion modulation

*Predicted based on dipeptide prevalence.

All compound names mentioned in the article:

  • γ-Glutamyl carboxylase (GGCX)
  • γ-Carboxyglutamylleucine
  • Vitamin K epoxide (KO)
  • Reduced vitamin K (KH₂)
  • Matrix Gla protein (MGP)
  • Vitamin K epoxide reductase (VKORC1)

Properties

CAS Number

64153-44-2

Product Name

gamma-Carboxyglutamylleucine

IUPAC Name

2-[(2S)-2-amino-3-[[(1R)-1-carboxy-3-methylbutyl]amino]-3-oxopropyl]propanedioic acid

Molecular Formula

C12H20N2O7

Molecular Weight

304.30 g/mol

InChI

InChI=1S/C12H20N2O7/c1-5(2)3-8(12(20)21)14-9(15)7(13)4-6(10(16)17)11(18)19/h5-8H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t7-,8+/m0/s1

InChI Key

DCWOKAPZXIAWMW-JGVFFNPUSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.